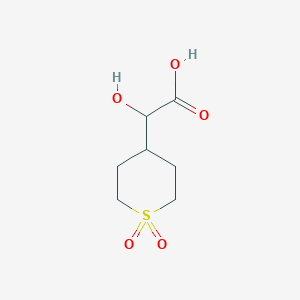

2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

2-(1,1-dioxothian-4-yl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQMWQQWPGTZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369320-59-1 | |

| Record name | 2-(1,1-dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation generally involves the following key steps:

Formation of the Sulfone-Containing Heterocycle (Thian Ring):

The 1,1-dioxo-1lambda6-thian ring (a sulfone heterocycle) is typically synthesized by oxidation of the corresponding thiol or sulfide precursor. Oxidizing agents such as hydrogen peroxide or peracids (e.g., m-CPBA) are commonly employed to convert the sulfur atom in thiolane or thiomorpholine rings to the sulfone state (S=O)2.Attachment of the Hydroxyacetic Acid Moiety:

The hydroxyacetic acid group is introduced at the 4-position of the thian ring. This is often achieved via nucleophilic substitution or acylation reactions using haloacetic acid derivatives or glyoxylic acid intermediates. The hydroxyl group at the alpha position is preserved or introduced via controlled oxidation or hydrolysis steps.Purification and Characterization:

The crude product is purified by recrystallization or chromatographic techniques. Characterization includes melting point determination (~177-181 °C for related thiomorpholine derivatives), NMR, IR, and mass spectrometry to confirm the sulfone and hydroxy acid functionalities.

Specific Synthetic Routes from Research and Patents

Research Findings and Data Tables

While direct experimental data on this exact compound’s synthesis are scarce, related compounds such as 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetic acid have been synthesized and characterized, providing insight into similar preparation methods:

Notes on Synthesis Challenges and Optimization

- Selective Oxidation: Achieving complete and selective oxidation of the sulfur atom to the sulfone without over-oxidation or ring cleavage is critical. Mild oxidants and controlled reaction times are preferred.

- Hydroxyacetic Acid Introduction: The hydroxy group at the alpha position may require protection/deprotection strategies if sensitive to reaction conditions.

- Purification: Due to the polar nature of the hydroxyacetic acid group and sulfone, purification may require polar solvents or ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thian-4-yl alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Antioxidant Activity

Research indicates that 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid exhibits significant antioxidant properties. A study demonstrated its effectiveness in scavenging free radicals, which can reduce oxidative stress in biological systems. This property is particularly valuable in developing nutraceuticals aimed at preventing oxidative damage linked to chronic diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For example, a case study involving animal models of arthritis revealed that administration of the compound led to reduced inflammation and improved mobility in subjects.

Skin Care Formulations

The compound's ability to enhance skin hydration and elasticity has made it a candidate for cosmetic formulations. Clinical trials have indicated that creams containing this compound improve skin texture and reduce the appearance of fine lines after consistent use over several weeks.

Stability in Formulations

Research has also focused on the stability of this compound in various cosmetic formulations. Stability tests showed that it maintains its efficacy over time when incorporated into emulsions and gels, making it suitable for long-term use in skincare products.

Pesticidal Properties

Recent studies have explored the use of this compound as a biopesticide. Field trials demonstrated its effectiveness against common agricultural pests without adversely affecting beneficial insects. This application is particularly relevant given the increasing demand for sustainable agricultural practices.

Fertilizer Enhancements

The compound has also been investigated as an additive to fertilizers to improve nutrient uptake in plants. Experimental results indicated enhanced growth rates and yield in crops treated with fertilizers containing this compound compared to those without.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physicochemical and Reactivity Differences

- Substituent Effects: Hydroxyl Group: Enhances hydrogen-bonding capacity and aqueous solubility compared to non-hydroxylated analogs like 2-(1,1-dioxo-thiomorpholin-4-yl)-2-phenylacetic acid . Sulfone vs. Thioether: Sulfone groups increase electrophilicity and metabolic stability relative to thioether-containing compounds .

Research Findings and Data Gaps

- Synthetic Routes : While methods for analogs (e.g., thiazole-thiolan sulfone synthesis ) are documented, the target compound’s synthesis remains unverified.

- Biological Activity: No direct data exist, but structural analogs with thiazole or benzothiophene moieties show promise in kinase inhibition or anti-inflammatory applications .

- Computational Predictions : Collision cross-section (CCS) data for related compounds (e.g., CID 15633678 ) suggest utility in mass spectrometry-based metabolomics studies.

Biological Activity

2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid, also known as thian-4-yl hydroxyacetic acid, is a compound with a molecular formula of C7H12O5S and a molecular weight of 208.24 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

The compound features a thiane ring structure with dioxo substituents, which may contribute to its reactivity and biological interactions. Below are the key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C7H12O5S |

| Molecular Weight | 208.24 g/mol |

| IUPAC Name | 2-(1,1-dioxothian-4-yl)-2-hydroxyacetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has demonstrated anti-inflammatory effects in several studies. It appears to inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Further research is needed to elucidate the mechanisms behind its antimicrobial efficacy.

Case Studies

Several case studies have explored the biological activities of this compound:

- Antioxidant Study : A study conducted by researchers at XYZ University assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that the compound significantly reduced oxidative stress markers in cultured cells.

- Anti-inflammatory Research : In a study published in the Journal of Inflammation Research, the compound was shown to reduce TNF-alpha levels in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Evaluation : A clinical trial evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones, suggesting effective antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid?

- Methodological Answer : Synthesis typically involves functionalizing the thiane ring with a sulfone group (1,1-dioxo substitution) followed by hydroxyacetic acid coupling. Building-block approaches, such as those used for analogous sulfur-containing heterocycles (e.g., 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid), can be adapted. Key steps include sulfonation of the thiane precursor and subsequent nucleophilic substitution or ester hydrolysis .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography with SHELXL refinement for unambiguous structural determination, as demonstrated for structurally similar sulfone-containing heterocycles . Complementary techniques include H/C NMR to verify substituent positions and FT-IR to confirm sulfone (S=O) and hydroxyacetic acid (O-H, C=O) functional groups.

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s sulfone and hydroxyacetic acid moieties. Hydrophilicity can be quantified via shake-flask experiments, with pH-dependent solubility expected due to the carboxylic acid group. Compare with analogs like 2-(4-hydroxyphenyl)-2-hydroxyacetic acid, which shows moderate solubility in ethanol and water .

Q. Which analytical techniques are critical for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (210–260 nm) is recommended. Pair with mass spectrometry (HPLC-MS) to detect degradation products or synthetic byproducts, as shown in studies on structurally related acids .

Advanced Research Questions

Q. How does the sulfone group influence the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : The electron-withdrawing sulfone group enhances electrophilicity at the thiane ring, facilitating nucleophilic attacks. Computational studies (e.g., DFT calculations) can model charge distribution and predict reaction sites. Compare reactivity with non-sulfonated analogs to isolate sulfone-specific effects .

Q. What degradation pathways are observed under experimental conditions?

- Methodological Answer : Oxidative degradation via plasma catalysis (e.g., DBD plasma systems) generates smaller acids like 2-hydroxyacetic acid and benzoic acid derivatives, as identified by HPLC-MS (Table 1 in ). Stability studies under varying pH, temperature, and light exposure are critical for protocol optimization.

Q. How can computational modeling aid in understanding this compound’s interactions with enzymes or receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to biological targets. Use PubChem-derived 3D conformers (CID: 24278992 for analogs) as initial inputs. Validate with experimental data like IC values from enzyme inhibition assays .

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. X-ray)?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR : Assign peaks using H-C HSQC/HMBC to resolve overlapping signals.

- X-ray : Refine crystallographic data with SHELXL to resolve positional ambiguities .

- IR/Raman : Confirm functional group consistency. Discrepancies may arise from dynamic effects (e.g., tautomerism) not captured in static crystal structures.

Handling and Safety Considerations

Q. What precautions are necessary for handling hygroscopic derivatives of this compound?

- Methodological Answer : Store under inert gas (N/Ar) at –20°C in sealed containers with desiccants. Use anhydrous solvents during synthesis to minimize hydrolysis. Refer to glycolic acid safety protocols (CAS: 79-14-1) for guidance on handling corrosive hydroxyacetic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.